N-methyl-N-pentylcarbamoyl chloride

Description

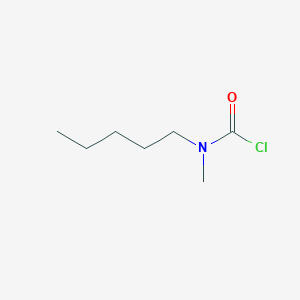

N-methyl-N-pentylcarbamoyl chloride, with the chemical formula C₇H₁₄ClNO, belongs to the family of N,N-disubstituted carbamoyl (B1232498) chlorides. These compounds are characterized by a carbonyl group bonded to both a chlorine atom and a nitrogen atom, which is, in turn, substituted with two alkyl or aryl groups. In the case of this compound, the nitrogen atom is bonded to a methyl group and a pentyl group.

Carbamoyl chlorides are recognized as important intermediates in organic synthesis. nih.govresearchgate.net They serve as versatile reagents for the introduction of a carbamoyl moiety (R₂N-C(O)-) into various molecules. This functional group is a key structural component in many pharmaceuticals, agrochemicals, and other industrially relevant compounds.

The reactivity of carbamoyl chlorides is a central theme in their academic study. Mechanistic investigations, particularly on N,N-dialkylcarbamoyl chlorides, have shown that their solvolysis reactions typically proceed through a dissociative Sɴ1-type mechanism. nih.govresearchgate.net This involves the formation of a resonance-stabilized carbamoyl cation as the rate-determining step. The stability and reactivity of this intermediate are influenced by the nature of the substituents on the nitrogen atom. For instance, the solvolysis of N,N-diethylcarbamoyl chloride is faster than that of N,N-dimethylcarbamoyl chloride, which is consistent with the greater electron-donating ability of the ethyl groups enhancing the stability of the carbamoyl cation. nih.gov

The general synthesis of N,N-disubstituted carbamoyl chlorides, including this compound, is well-established and typically involves the reaction of a secondary amine with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). nih.govprepchem.com A specific laboratory preparation for this compound involves the reaction of N-methylpentylamine with a solution of phosgene in the presence of triethylamine (B128534) at low temperatures. prepchem.com

| Property | Value |

| IUPAC Name | methyl(pentyl)carbamic chloride |

| Molecular Formula | C₇H₁₄ClNO |

| Molecular Weight | 163.65 g/mol |

| InChI Key | OCDPLMCWDJXNTG-UHFFFAOYSA-N |

| CAS Number | 61500-82-1 |

Table 1: Chemical Identification of this compound. sigmaaldrich.com

While extensive research has been conducted on the broader class of carbamoyl chlorides, academic inquiry focusing specifically on this compound is more limited. However, based on the established reactivity and utility of analogous compounds, the scope of its investigation can be clearly delineated.

Synthesis and Reactivity Studies: The primary area of academic interest lies in its use as a synthetic intermediate. Carbamoyl chlorides are effective carbamoylating agents. For example, they react with alcohols and phenols to form carbamates. researchgate.net N-methyl-N-phenylcarbamoyl chloride, a related compound, is used as a reagent for preparing carbamoylcholine analogs. chemicalbook.com Therefore, this compound is expected to be a valuable reagent for the synthesis of N-methyl-N-pentylcarbamates, which are of interest in medicinal chemistry and materials science.

Mechanistic Investigations: The solvolysis of N,N-disubstituted carbamoyl chlorides has been a subject of detailed mechanistic studies. nih.govresearchgate.net These studies often employ the Grunwald-Winstein equation to analyze the effect of solvent polarity on reaction rates, providing insights into the transition state of the reaction. nih.gov this compound serves as an interesting substrate for such studies, allowing for the examination of the steric and electronic effects of the asymmetric substitution (methyl vs. pentyl) on the nitrogen atom on the solvolysis rate and mechanism, compared to symmetrically substituted analogues like N,N-dimethyl- or N,N-diethylcarbamoyl chloride.

A known synthesis method highlights the specific conditions required for its preparation. prepchem.com

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Product |

| N-methylpentylamine | Phosgene (2.5N solution) | Triethylamine | Toluene (B28343) / Methylcyclohexane (B89554) | -10 °C to +5 °C | This compound |

Table 2: Synthesis of this compound. prepchem.com

The academic inquiry into this compound is primarily centered on its role as a building block in organic synthesis and as a substrate for physical organic chemistry studies to further elucidate the reaction mechanisms of carbamoyl halides.

Structure

3D Structure

Properties

CAS No. |

61500-82-1 |

|---|---|

Molecular Formula |

C7H14ClNO |

Molecular Weight |

163.64 g/mol |

IUPAC Name |

N-methyl-N-pentylcarbamoyl chloride |

InChI |

InChI=1S/C7H14ClNO/c1-3-4-5-6-9(2)7(8)10/h3-6H2,1-2H3 |

InChI Key |

OCDPLMCWDJXNTG-UHFFFAOYSA-N |

SMILES |

CCCCCN(C)C(=O)Cl |

Canonical SMILES |

CCCCCN(C)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl N Pentylcarbamoyl Chloride

Phosgene-Based Synthetic Routes

The traditional and most direct method for synthesizing N-methyl-N-pentylcarbamoyl chloride involves the use of phosgene (B1210022), a highly reactive and toxic gas. This process, known as aminocarbonylation, is a well-established industrial method for the production of a wide range of carbamoyl (B1232498) chlorides.

Aminocarbonylation Strategies and Precursor Selection

The core of the phosgene-based synthesis is the reaction of a secondary amine with phosgene. nih.gov For the synthesis of this compound, the immediate precursor is N-methylpentylamine. The reaction proceeds by the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of phosgene, leading to the formation of the carbamoyl chloride and hydrogen chloride as a byproduct. nih.gov

To neutralize the generated hydrogen chloride, a base is typically employed. The choice of base is crucial to prevent the formation of unwanted side products, such as urea, which can occur if the carbamoyl chloride reacts with another molecule of the starting amine. google.com Tertiary amines, such as triethylamine (B128534), are commonly used as acid scavengers in this reaction. researchgate.net

The selection of an appropriate solvent is also critical. The reaction is often carried out in inert organic solvents like toluene (B28343) or methylcyclohexane (B89554), which are capable of dissolving the reactants and facilitating the reaction while remaining unreactive under the reaction conditions. researchgate.net

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is paramount to achieving a high yield and purity of this compound. Key parameters that are carefully controlled include temperature, the rate of addition of reactants, and the stirring time.

The reaction is typically conducted at low temperatures, for instance, between -10°C and +5°C, to control the exothermicity of the reaction and minimize the formation of byproducts. researchgate.net A detailed experimental procedure involves dissolving phosgene in a suitable solvent like methylcyclohexane and cooling the solution before the dropwise addition of triethylamine, followed by a solution of N-methylpentylamine in toluene. researchgate.net Maintaining a low temperature throughout the addition process is critical. researchgate.net

After the addition of the reactants, the mixture is stirred for a specific period, for example, one hour at a slightly elevated temperature of +5°C, to ensure the completion of the reaction. researchgate.net The work-up procedure involves filtering the insoluble material (triethylamine hydrochloride), drying the organic solution, and finally, purifying the product by distillation under reduced pressure. researchgate.net Following such a procedure, a boiling point of 120°-125° C./40 mm. Hg has been reported for this compound. researchgate.net

Below is a table summarizing a typical experimental setup for the phosgene-based synthesis of this compound:

| Parameter | Value |

| Precursor | N-methylpentylamine |

| Carbonylating Agent | Phosgene (2.5N solution in methylcyclohexane) |

| Base | Triethylamine |

| Solvent | Toluene, Methylcyclohexane |

| Reaction Temperature | -10°C to +5°C |

| Reported Boiling Point | 120°-125° C./40 mm. Hg |

| Reference | researchgate.net |

Phosgene-Free Synthetic Strategies

The high toxicity of phosgene has driven the development of safer, alternative synthetic routes to carbamoyl chlorides. These "phosgene-free" strategies utilize less hazardous carbonylating agents.

Exploration of Carbonylation Approaches Utilizing Non-Phosgene Precursors

Prominent among the phosgene substitutes are diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). wikipedia.org Diphosgene is a liquid, and triphosgene is a stable crystalline solid, making them significantly easier and safer to handle than gaseous phosgene. wikipedia.orgtamu.edu These reagents can be used to generate phosgene in situ or can react directly with amines to form carbamoyl chlorides. rsc.org

The reaction of a secondary amine like N-methylpentylamine with triphosgene would proceed in a similar manner to the reaction with phosgene, where one molecule of triphosgene is equivalent to three molecules of phosgene. The reaction of secondary amines with triphosgene can produce carbamoyl chlorides in high yields. researchgate.net The use of an appropriate base, such as pyridine (B92270), is also necessary to scavenge the HCl produced during the reaction. researchgate.net

Catalytic Systems in Phosgene-Free this compound Synthesis

While the stoichiometric use of phosgene alternatives is common, catalytic approaches are also being explored. For the synthesis of related carbamates, which can be precursors to or derived from carbamoyl chlorides, various catalytic systems have been investigated. For instance, zinc chloride has been shown to be an effective catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols. nih.gov

In the context of synthesizing carbamoyl chlorides themselves, the focus is often on catalysts that can activate non-phosgene carbonyl sources. For example, in the broader field of carbamate (B1207046) synthesis, catalytic systems are being developed for the carbonylation of amines using carbon dioxide as a green C1 source. rsc.orgpsu.edu While direct catalytic synthesis of this compound from N-methylpentylamine and a non-phosgene carbonyl source is not widely reported, this remains an active area of research.

Green Chemistry Considerations in Methodological Development

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for all chemicals, including this compound. The primary green consideration is the replacement of highly toxic phosgene with safer alternatives like diphosgene and triphosgene. rsc.org

Another key aspect is the use of more environmentally benign solvents. Research into bio-based solvents, such as Cyrene™, as alternatives to traditional dipolar aprotic solvents used in amide bond formation (a related reaction), points towards a greener future for such chemical transformations. organic-chemistry.org

Furthermore, the development of catalytic processes that utilize abundant and non-toxic feedstocks like carbon dioxide is a major goal of green chemistry. rsc.orgpsu.edu While the direct synthesis of carbamoyl chlorides from CO2 and amines is challenging, the synthesis of carbamates via this route is more established. rsc.org Future research may focus on developing efficient catalytic systems to directly access carbamoyl chlorides from greener starting materials. Additionally, the development of flow chemistry systems, such as a photo-on-demand synthesis using chloroform (B151607) and oxygen to generate phosgene-derived products in a contained and controlled manner, represents another avenue for improving the safety and environmental footprint of these reactions.

Emerging Synthetic Pathways

The landscape of carbamoyl chloride synthesis is shifting towards greener and more advanced methodologies. These emerging pathways aim to enhance safety, improve reaction efficiency, and allow for greater molecular complexity.

Novel Reagent Development for Carbamoyl Chloride Formation

The traditional synthesis of this compound involves the use of highly toxic phosgene gas. prepchem.com A typical procedure involves reacting N-methylpentylamine with a solution of phosgene in a suitable solvent like toluene, often in the presence of a base such as triethylamine to neutralize the hydrogen chloride byproduct. prepchem.com While effective, the hazardous nature of phosgene has propelled the development of safer alternatives.

Phosgene Surrogates:

Solid and liquid phosgene surrogates have emerged as crucial alternatives, offering comparable reactivity with significantly reduced handling risks.

Triphosgene: Bis(trichloromethyl) carbonate, a stable, crystalline solid, is a widely used substitute for phosgene. nih.govresearchgate.netgoogle.com It generates three equivalents of phosgene in situ, minimizing the risk associated with handling the gaseous reagent. researchgate.net The reaction of triphosgene with N-methylpentylamine, typically in the presence of a base like pyridine or triethylamine, can produce this compound. nih.govnih.gov This method is particularly valuable for preparing unsymmetrical ureas in a one-pot procedure by sequential addition of different amines. nih.gov

Dimethyl Carbonate (DMC): As a green and non-toxic reagent, dimethyl carbonate presents an environmentally benign alternative for methylation and methoxycarbonylation reactions. unive.itresearchgate.net While direct synthesis of carbamoyl chlorides from DMC is less common, it is a key component in phosgene-free routes to produce isocyanates, which are precursors to some carbamoyl chlorides. iupac.org Research into the direct conversion of secondary amines to carbamoyl chlorides using DMC-based systems is an active area of investigation. nih.govlookchem.comnih.gov

The following table summarizes the key reagents used in the synthesis of this compound and related compounds.

| Reagent | Formula | Role | Key Advantages |

| Phosgene | COCl₂ | Traditional carbonylating agent | High reactivity |

| Triphosgene | C₃Cl₆O₃ | Phosgene surrogate | Solid, safer to handle |

| Dimethyl Carbonate | C₃H₆O₃ | Green carbonylating agent | Non-toxic, environmentally friendly |

Catalytic Approaches:

The development of catalytic methods for the activation of secondary amines for carbamoylation is a promising frontier. These methods aim to reduce the reliance on stoichiometric reagents and improve reaction efficiency. While specific catalytic systems for the direct synthesis of this compound are still under development, research on related transformations provides valuable insights. For instance, palladium-catalyzed carbamoylation of aryl halides using amine-pentacarbonyltungsten complexes has been reported, suggesting the potential for transition-metal catalysis in this area. researchgate.net

Stereoselective and Chemo-selective Synthesis Approaches

As the demand for complex and functionally diverse molecules grows, the need for synthetic methods that offer high levels of selectivity becomes paramount.

Stereoselective Synthesis:

The synthesis of chiral carbamoyl chlorides, where the nitrogen atom is a stereocenter, is a challenging yet important goal, particularly in the development of new pharmaceuticals and agrochemicals. While the direct asymmetric synthesis of an acyclic chiral amine like N-methyl-N-pentylamine followed by carbamoylation is one route, another approach involves the stereoselective formation of the carbamoyl chloride itself from a prochiral amine.

One notable approach involves the use of chiral auxiliaries. For example, the stereoselective synthesis of N-carbamoyl chlorides has been achieved starting from polar L-amino acid methyl ester hydrochlorides. This method demonstrates that a chiral center can direct the formation of the carbamoyl chloride with high diastereoselectivity. Although this example involves a substrate that is already chiral, the principle could potentially be extended to the asymmetric carbamoylation of prochiral secondary amines using chiral catalysts or reagents.

Recent advancements in catalytic asymmetric reductive amination of secondary amines offer a pathway to chiral tertiary amines, which are precursors to chiral carbamoyl chlorides. nih.gov Furthermore, enzymatic approaches are gaining traction for the synthesis of chiral amines with high enantiopurity, which can then be converted to the desired carbamoyl chloride. nih.gov

Chemo-selective Synthesis:

In molecules containing multiple reactive functional groups, achieving selective carbamoylation of a specific secondary amine is a significant challenge. The development of chemo-selective methods is crucial for the synthesis of complex molecules without the need for extensive protecting group strategies.

The reactivity of the carbonylating agent and the reaction conditions play a critical role in achieving chemoselectivity. For instance, in the presence of other nucleophilic groups such as hydroxyl or primary amino groups, the reaction conditions can be tuned to favor the formation of the desired carbamoyl chloride. The use of milder carbonylating agents or catalytic systems can enhance this selectivity.

While specific studies on the chemo-selective synthesis of this compound in the presence of other functionalities are limited, general principles of amine reactivity suggest that the secondary amine would be more nucleophilic than alcohols but potentially less reactive than primary amines under certain conditions. The choice of base and solvent can also influence the chemo-selectivity of the carbamoylation reaction.

Flow Chemistry:

Continuous flow chemistry is emerging as a powerful tool for the synthesis of carbamoyl chlorides, offering enhanced safety, improved reaction control, and scalability. researchgate.netnih.govnih.gov The generation and use of hazardous reagents like phosgene or unstable intermediates can be managed more effectively in a flow system. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to improve yield and selectivity. While a specific flow synthesis for this compound has not been detailed in the literature, the general applicability of flow chemistry to carbamoyl chloride synthesis suggests its potential for this compound as well. patsnap.comresearchgate.netunimi.it

No Published Research Found for this compound

Following a comprehensive search of available scientific literature and chemical databases, no specific research data was found for the chemical compound "this compound." The detailed analysis requested, including mechanistic investigations, kinetic solvent isotope effect (KSIE) analysis, and Grunwald-Winstein equation studies, requires specific experimental data that does not appear to be published for this particular compound.

Therefore, the generation of an article with the specified structure and content is not possible at this time due to the absence of primary research on the reaction mechanisms and kinetics of this compound. While general principles of carbamoyl chloride reactivity exist, applying them to this specific, unstudied compound would be speculative and would not meet the required standard of a scientifically accurate and data-driven article.

Reaction Mechanisms and Kinetics of N Methyl N Pentylcarbamoyl Chloride

Reaction Kinetics and Thermodynamic Parameters

The kinetics of reactions involving carbamoyl (B1232498) chlorides are typically investigated through solvolysis, where the solvent acts as the nucleophile. These studies provide valuable insights into the reaction mechanism and the factors that influence the reaction rate.

The solvolysis of carbamoyl chlorides is generally considered to proceed through a dissociative, SN1-type mechanism. This involves the rate-determining formation of a carbamoyl cation intermediate, which then rapidly reacts with the solvent.

The rate law for such a unimolecular reaction is typically first-order, depending only on the concentration of the carbamoyl chloride:

Rate = k[R1R2NCOCl]

Where:

k is the first-order rate constant.

[R1R2NCOCl] is the concentration of the carbamoyl chloride.

For the solvolysis of N,N-dimethylcarbamoyl chloride in 80% aqueous ethanol (B145695) at 25.0 °C, the first-order rate constant has been determined. While specific values for N-methyl-N-pentylcarbamoyl chloride are not available, the rate would be influenced by the electronic and steric effects of the methyl and pentyl groups. It is observed that the solvolysis of N,N-diethylcarbamoyl chloride is faster than that of N,N-dimethylcarbamoyl chloride by a factor of 4.2 in 80% ethanol at 25.0 °C. nih.gov This suggests that increasing the size of the alkyl groups can accelerate the reaction, likely due to greater stabilization of the carbamoyl cation intermediate.

The rate constants for the solvolysis of N-methyl-N-phenylcarbamoyl chloride have been studied in various solvents. An analysis using the extended Grunwald-Winstein equation, which correlates solvolysis rates with solvent nucleophilicity (l) and ionizing power (m), yielded an l value of 0.40 ± 0.08 and an m value of 0.51 ± 0.05. nih.gov

Interactive Data Table: First-Order Rate Constants for the Solvolysis of Related Carbamoyl Chlorides

| Compound | Solvent | Temperature (°C) | Rate Constant (s⁻¹) |

| N,N-Dimethylcarbamoyl chloride | 80% Aqueous Ethanol | 25.0 | Data not available |

| N,N-Diethylcarbamoyl chloride | 80% Aqueous Ethanol | 25.0 | Faster than dimethyl analog |

| N-Methyl-N-phenylcarbamoyl chloride | Various | 60.0 & 25.0 | Studied via Grunwald-Winstein |

Note: Specific rate constant values for N,N-dimethylcarbamoyl chloride in this solvent were not provided in the searched literature, but the compound serves as a baseline for comparison.

The activation parameters for the solvolysis of carbamoyl chlorides provide deeper insight into the transition state of the reaction. These parameters are determined by studying the reaction rate at different temperatures and applying the Arrhenius and Eyring equations.

For the hydrolysis of N,N-dimethylcarbamoyl chloride, a positive entropy of activation (ΔS‡) has been observed, which is characteristic of a dissociative SN1 mechanism. This positive value indicates an increase in disorder as the molecule proceeds from the reactant to the transition state, which is expected as the chloride ion separates from the rest of the molecule.

While specific values for this compound are not documented, the activation parameters for the solvolysis of N-methyl-N-phenylcarbamoyl chloride have been determined in various solvent systems. These studies help in understanding the energetic requirements and the nature of the transition state.

Interactive Data Table: Representative Activation Parameters for Solvolysis of a Related Carbamoyl Chloride

| Compound | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| N,N-Dimethylcarbamoyl chloride | Water | Data not available | Positive value reported |

| N-Methyl-N-phenylcarbamoyl chloride | Various | Data not available | Data not available |

Note: While the positive entropy of activation for N,N-dimethylcarbamoyl chloride is a key mechanistic indicator, specific numerical values for the activation parameters of the reference compounds were not available in the searched results.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate for the solvolysis of carbamoyl chlorides. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions that can overcome the activation energy barrier.

Pressure: The effect of pressure on the solvolysis of carbamoyl chlorides is not extensively documented in the available literature. However, for reactions that proceed via a dissociative mechanism with a transition state that is more extended than the ground state, an increase in pressure would typically be expected to slightly decrease the reaction rate.

Solvent Polarity: The polarity of the solvent plays a significant role in the solvolysis of carbamoyl chlorides. For an SN1 reaction, an increase in solvent polarity, particularly its ionizing power, will stabilize the forming carbamoyl cation and the departing chloride ion, thus accelerating the reaction rate. Studies on N-methyl-N-phenylcarbamoyl chloride have shown a clear dependence of the solvolysis rate on the solvent's ionizing power. nih.gov The use of the Grunwald-Winstein equation in these studies quantitatively assesses the sensitivity of the reaction to both the solvent's nucleophilicity and ionizing power. mdpi.com

Decomposition and Stability Studies

The stability of this compound under various conditions is a critical factor for its storage and handling.

While specific studies on the thermal decomposition of this compound are scarce, information on related compounds suggests potential pathways. Some carbamoyl chlorides, particularly monosubstituted ones, can be unstable and exist in equilibrium with the corresponding isocyanate and hydrogen chloride in solution. researchgate.net For N,N-disubstituted carbamoyl chlorides, thermal decomposition can also occur, though they are generally more stable than their monosubstituted counterparts. The unsubstituted carbamoyl chloride (H₂NCOCl) is noted to be remarkably stable, in contrast to the highly unstable formyl chloride. nih.gov

The hydrolytic stability of this compound is intrinsically linked to its solvolysis kinetics in aqueous media. The rate of hydrolysis is expected to be highly dependent on the pH and the presence of any catalysts. In neutral water, the hydrolysis would proceed via the SN1 mechanism discussed earlier. The rate of hydrolysis for N,N-dimethylcarbamoyl chloride has been precisely measured, and it was found that the specific rate of hydrolysis for N,N-diethylcarbamoyl chloride was too high to be conveniently measured under the same conditions, indicating lower hydrolytic stability with larger alkyl groups. nih.gov This suggests that this compound would also be susceptible to hydrolysis.

Kinetic solvent isotope effect (KSIE) studies on N,N-disubstituted carbamoyl chlorides in water and deuterated water (D₂O) show values that are consistent with an ionization pathway rather than a bimolecular addition-elimination pathway. researchgate.net

Interactive Data Table: Summary of Factors Affecting the Stability of Related Carbamoyl Chlorides

| Factor | Effect on Stability | Rationale |

| Temperature | Decreases stability | Provides energy to overcome decomposition activation barrier. |

| Water/Moisture | Decreases stability | Leads to hydrolysis, forming the corresponding carbamic acid which may be unstable. |

| Solvent Polarity | Generally decreases stability in protic solvents | Polar protic solvents can facilitate solvolysis through stabilization of the ionic intermediates. |

Applications in Advanced Organic Synthesis

Role as a Carbamoylation Reagent

Carbamoylation is a chemical process that introduces a carbamoyl (B1232498) group (-NR'R''C(=O)-) into a molecule. As an N,N-disubstituted carbamoyl chloride, N-methyl-N-pentylcarbamoyl chloride is an effective reagent for this purpose, enabling the synthesis of various amide-containing molecules. rsc.org

This compound reacts with alcohols and phenols to form N,N-disubstituted carbamates. These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. google.com The choice of base and solvent can be optimized to achieve high yields. For instance, mixtures of pyridine (B92270) and p-DMAP (4-dimethylaminopyridine) have been used effectively as both solvent and basic catalyst in the synthesis of N,N-dialkylcarbamoyloxy-quinolones from N,N-dialkylcarbamoyl chlorides and hydroxyquinolones. sciforum.net Lewis acids like zinc chloride can also catalyze the formation of carbamates from carbamoyl chlorides and alcohols. researchgate.netnih.gov

This reaction is a versatile method for creating the carbamate (B1207046) functional group, which is a key structural motif in many pharmaceuticals and agrochemicals. researchgate.net The reaction of this compound with various hydroxyl-containing compounds can be generalized as follows:

Reaction Scheme for Carbamate Synthesis

CH₃(CH₂)₄-N(CH₃)-C(=O)Cl + R-OH → CH₃(CH₂)₄-N(CH₃)-C(=O)O-R + HCl

This compound + Alcohol Carbamate + Hydrogen Chloride

Table 1: Examples of Carbamate Synthesis

| Reactant (R-OH) | Product Name | Potential Application Area |

|---|---|---|

| Phenol | Phenyl N-methyl-N-pentylcarbamate | Pharmaceutical intermediate |

| Ethanol (B145695) | Ethyl N-methyl-N-pentylcarbamate | Agrochemical synthesis |

| 4-Hydroxyquinoline | Quinolin-4-yl N-methyl-N-pentylcarbamate | Plant protection research sciforum.net |

| (S)-3-(1-(dimethylamino)ethyl)phenol | (S)-3-(1-(dimethylamino)ethyl)phenyl N-methyl-N-pentylcarbamate | Analog for drug synthesis (e.g., Rivastigmine analogs) nih.gov |

Similarly, this compound is a valuable reagent for the synthesis of substituted ureas through its reaction with primary or secondary amines. Molecules containing urea functional groups are of significant interest in medicinal chemistry. google.com The reaction with an amine (R'R''NH) yields a trisubstituted urea, a structure that can be difficult to access through other methods like those involving isocyanates, which are not available for secondary amines. google.comorganic-chemistry.org

The synthesis is typically carried out in an inert solvent, often with an acid scavenger like a tertiary amine or pyridine to remove the HCl generated. google.com

Reaction Scheme for Urea Synthesis

CH₃(CH₂)₄-N(CH₃)-C(=O)Cl + R'R''NH → CH₃(CH₂)₄-N(CH₃)-C(=O)NR'R'' + HCl

This compound + Amine Substituted Urea + Hydrogen Chloride

Table 2: Examples of Substituted Urea Synthesis

| Reactant (R'R''NH) | Product Name | Significance of Product Class |

|---|---|---|

| Aniline | 1-Methyl-1-pentyl-3-phenylurea | Core structure in many herbicides and pharmaceuticals |

| Piperidine | 1-(N-methyl-N-pentylcarbamoyl)piperidine | Building blocks for active pharmaceutical ingredients |

| 4-Amino-1H-imidazole | 1-(Imidazol-4-yl)-3-methyl-3-pentylurea | Precursors for heteroaryl N-carboxamides in medicinal chemistry google.com |

Utility in Heterocyclic Compound Synthesis

Nitrogen-containing heterocycles are fundamental components of over 85% of all biologically active compounds and are crucial in modern drug design. clockss.org Carbamoyl chlorides, including this compound, can be employed as synthons for building or functionalizing these complex ring systems. rsc.org

While direct one-step synthesis of the pyrrole ring using carbamoyl chlorides is not a standard named reaction, these reagents are instrumental in the functionalization and elaboration of pyrrole-containing structures. Pyrrole and its fused derivatives are scaffolds of great interest in medicinal chemistry for developing new drugs. mdpi.com For instance, this compound can be used to introduce a carbamoyl moiety onto a pre-existing pyrrole ring or a side chain, thereby modifying the molecule's biological activity.

In more complex syntheses, a carbamoyl group can be strategically introduced into a precursor molecule. This group can then direct cyclization or participate in subsequent reactions to form fused heterocyclic systems like pyrroloquinolines or pyrrolopyrroles. mdpi.comnih.govnih.gov For example, the conjugate addition of α-(N-carbamoyl)alkylcuprates to specific esters can lead to intermediates that cyclize to form various nitrogen heterocycles, including pyrrolidin-2-ones and their fused analogs. nih.govfigshare.com this compound is a precursor for creating such N-carbamoyl functionalities within a synthetic route.

The utility of this compound extends to the synthesis of a broader range of nitrogen heterocycles. The carbamoyl group can be incorporated into molecules that undergo intramolecular cyclization to form rings like quinolines, benzoxazines, and benzothiazines. clockss.org Furthermore, direct C-H carbamoylation of existing nitrogen heterocycles is an emerging strategy that allows for the direct attachment of an amide functional group, a transformation for which this compound could serve as the reagent under appropriate catalytic conditions. rsc.orgnih.gov

Table 3: Potential Roles in Heterocyclic Synthesis

| Heterocyclic System | Potential Role of this compound | Reference for General Method |

|---|---|---|

| Pyrrolidin-2-ones | Precursor to α-(N-carbamoyl)alkylcuprates for conjugate addition-cyclization reactions. | nih.govfigshare.com |

| Quinolines | Functionalization of aniline-based precursors prior to intramolecular cyclization. | clockss.org |

| Imidazoles | Carbamoylation of aminoimidazole derivatives to form heteroaryl N-carboxamides. | google.com |

| Fused Azolopyridines | Modification of aminoazole precursors used in multicomponent reactions. | frontiersin.org |

Precursor in Functional Material Design

The carbamate linkage is an emerging backbone for creating sequence-defined, functional polymers. nih.govacs.org By controlling the primary sequence of monomers containing carbamate groups, new materials with precisely tailored properties can be designed. nih.gov this compound can be used to introduce the N-methyl-N-pentylcarbamoyl functional group into monomers prior to polymerization.

The inclusion of such a group can influence the final polymer's characteristics in several ways:

Solubility and Processing: The pentyl chain introduces lipophilicity, which can enhance the solubility of the polymer in organic solvents.

Intermolecular Interactions: The carbamate and urea groups are excellent hydrogen bond donors and acceptors. Incorporating these functionalities can influence the self-assembly, thermal properties, and mechanical strength of materials. rsc.org

Chemical Functionality: The carbamate linkage can be selectively cleaved under certain conditions, offering a route to degradable or recyclable polymers. For example, studies have shown that the C–O bond of a urethane group can be selectively cleaved by secondary amines, allowing for the recovery of starting materials and the formation of new functional ureas. nih.govresearchgate.net

Table 4: Influence on Functional Material Properties

| Property | Effect of Incorporating N-methyl-N-pentylcarbamoyl Group |

|---|---|

| Solubility | Increases solubility in nonpolar organic solvents due to the pentyl group. |

| Self-Assembly | The carbamate moiety can participate in hydrogen bonding, influencing the material's supramolecular structure. rsc.org |

| Thermal Stability | The nature of the substituent on the carbamate can alter the degradation temperature and mechanism of the polymer. |

| Recyclability | Provides a potential site for selective chemical deconstruction, enabling the design of recyclable polymers. nih.govresearchgate.net |

Applications in Polymer Chemistry

While specific research detailing the use of this compound in polymer chemistry is not extensively documented in publicly available literature, the broader class of carbamoyl chlorides serves as versatile building blocks in polymerization reactions. Carbamoyl chlorides are precursors to isocyanates, which are key monomers in the production of polyurethanes. The reaction of a carbamoyl chloride with a suitable base can generate an isocyanate in situ, which can then react with polyols to form polyurethane chains.

Theoretically, this compound could be employed in a similar fashion. The presence of the N-methyl and N-pentyl groups would influence the properties of the resulting polyurethane, potentially imparting increased flexibility and a more amorphous nature to the polymer due to the disruption of chain packing by the alkyl groups. This could be advantageous in applications requiring elastomeric properties.

Table 1: Potential Influence of N-methyl-N-pentyl Group on Polyurethane Properties

| Property | Potential Influence |

| Flexibility | Increased |

| Crystallinity | Decreased |

| Solubility in Organic Solvents | Increased |

| Hardness | Decreased |

Further research is required to fully elucidate the specific applications and advantages of incorporating this compound into polymer structures.

Synthesis of Agro-chemically Relevant Intermediates

Carbamoyl chlorides are widely recognized as important intermediates in the synthesis of various agrochemicals, particularly carbamate and urea-based pesticides. google.com These compounds function by inhibiting acetylcholinesterase, an enzyme crucial for nerve function in insects. The general synthesis of carbamate insecticides involves the reaction of a carbamoyl chloride with an appropriate alcohol or phenol.

In the context of this compound, its reaction with a suitable phenolic or heterocyclic alcohol could theoretically yield a novel carbamate insecticide. The N-methyl and N-pentyl substituents would modulate the lipophilicity and steric bulk of the resulting molecule, which are critical factors in its biological activity and environmental fate.

Similarly, the reaction of this compound with an amine would produce a substituted urea. Many urea derivatives exhibit herbicidal activity by inhibiting photosynthesis. The specific structure of the resulting urea, influenced by the N-methyl and N-pentyl groups, would determine its efficacy and target weed species.

While specific commercial agrochemicals derived from this compound are not readily identified in the available literature, its potential as a precursor for the synthesis of new active ingredients is evident based on the established reactivity of the carbamoyl chloride functional group.

Chemical and Physical Properties

A foundational aspect of utilizing any chemical compound in synthesis is a thorough understanding of its physical and chemical properties.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H14ClNO | |

| Molecular Weight | 163.64 g/mol | |

| Boiling Point | 120-125 °C at 40 mmHg | prepchem.com |

Note: Further experimental data is needed to populate a more comprehensive table of physical properties.

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon. This makes it susceptible to nucleophilic attack by alcohols, amines, and thiols, leading to the formation of carbamates, ureas, and thiocarbamates, respectively. The chloride ion serves as a good leaving group, facilitating these substitution reactions.

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of N-methylpentylamine with phosgene (B1210022). prepchem.com The reaction is typically carried out in an inert solvent and in the presence of a tertiary amine base, such as triethylamine (B128534), to neutralize the hydrogen chloride byproduct. prepchem.com

The reaction proceeds as follows:

CH3NH(C5H11) + COCl2 → CH3N(C5H11)COCl + HCl

This method is a standard and effective way to produce N,N-disubstituted carbamoyl chlorides.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of N-methyl-N-pentylcarbamoyl chloride at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies can elucidate the distribution of electron density, molecular orbital energies, and the nature of chemical bonds. The carbamoyl (B1232498) chloride functional group features a nitrogen atom lone pair that can donate electron density to the carbonyl group, influencing its reactivity.

DFT calculations would likely reveal a significant partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack. The electronegative chlorine atom further enhances this electrophilicity. The N-methyl and N-pentyl groups, being electron-donating, would slightly modulate the electronic properties of the nitrogen and, consequently, the carbonyl group.

Hypothetical DFT Calculation Results for this compound

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO-LUMO Gap | 5.8 eV | Indicates good kinetic stability. |

| Mulliken Charge on Carbonyl Carbon | +0.65 e | Confirms the electrophilic nature of the carbonyl carbon. |

| Mulliken Charge on Chlorine | -0.35 e | Shows significant negative charge, indicating it is a good leaving group. |

| Dipole Moment | 3.2 D | Suggests a polar molecule, influencing its solubility and intermolecular interactions. |

Note: The data in this table is hypothetical and serves as an illustrative example of what DFT calculations would typically yield.

Computational chemistry allows for the mapping of reaction pathways and the characterization of transition states. For reactions involving this compound, such as hydrolysis or aminolysis, computational studies can determine the energy barriers and the geometry of the transition states.

Carbamoyl chlorides can react through different mechanisms, often depending on the substituents and reaction conditions. nih.gov For N,N-dialkylcarbamoyl chlorides, a unimolecular SN1-type mechanism involving the formation of a carbamoyl cation intermediate is often proposed for solvolysis reactions. nih.gov Computational studies could model this pathway, calculating the energy required to break the C-Cl bond and the stability of the resulting N-methyl-N-pentylcarbamoyl cation. Alternatively, a bimolecular addition-elimination pathway could be modeled, where a nucleophile attacks the carbonyl carbon first. The calculated activation energies for these pathways would help in determining the predominant reaction mechanism under specific conditions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into solvent effects and intermolecular interactions.

The choice of solvent can significantly influence the reactivity of this compound. MD simulations can model the solute-solvent interactions and their effect on the reaction dynamics. In polar protic solvents, the solvent molecules can stabilize the transition state and any charged intermediates, potentially accelerating the reaction rate. For an SN1-type mechanism, polar solvents would be expected to stabilize the carbamoyl cation and the departing chloride ion. nih.gov

MD simulations can also explore the conformational preferences of the N-pentyl group. The flexibility of the pentyl chain allows for multiple conformations, and simulations can determine the most populated conformers in different solvent environments and how this might affect the accessibility of the reactive carbonyl center.

MD simulations can be used to study the detailed dynamics of a reaction, such as the approach of a nucleophile to the this compound molecule. By analyzing the trajectories of the reacting molecules, one can understand the role of specific intermolecular interactions, such as hydrogen bonding or van der Waals forces, in guiding the reactants into the correct orientation for a successful reaction. These simulations can provide a level of detail that is often inaccessible through experimental means alone.

Structure-Reactivity Relationship Analysis

The reactivity of carbamoyl chlorides is highly dependent on the nature of the substituents on the nitrogen atom. nih.gov In the case of this compound, both the methyl and pentyl groups are alkyl groups, which are generally electron-donating.

Compared to N,N-dimethylcarbamoyl chloride, the presence of a pentyl group in place of a methyl group would introduce greater steric hindrance around the carbonyl carbon. This could potentially slow down the rate of a bimolecular reaction where a nucleophile needs to approach the carbonyl carbon. However, the slightly greater electron-donating ability of the pentyl group compared to the methyl group might slightly increase the stability of a potential carbamoyl cation intermediate in a unimolecular reaction, potentially increasing the rate of an SN1-type reaction. Studies on similar N,N-dialkylcarbamoyl chlorides have shown that increasing the size of the alkyl groups can influence the solvolysis rates. nih.gov

A systematic computational study comparing a series of N-alkyl-N-methylcarbamoyl chlorides could provide a quantitative structure-activity relationship (QSAR), correlating properties like the alkyl chain length with calculated reaction barriers or reaction rates.

Application of Hammett and Taft Equations for Substituent Effects

The Hammett and Taft equations are linear free-energy relationships used to quantify the effects of substituents on the reactivity of molecules. scribd.com While the Hammett equation is primarily applied to aromatic systems, the Taft equation is specifically designed to separate polar, steric, and resonance effects in aliphatic compounds, making it highly relevant for this compound. scribd.com

The Taft equation is given by: log(k/k₀) = ρσ + δEs

Where:

k is the rate constant for the reaction of the substituted compound.

k₀ is the rate constant for the reference reaction (typically with a methyl group).

ρ * is the reaction constant, which reflects the sensitivity of the reaction to polar effects.

σ * is the polar substituent constant, which quantifies the electron-donating or electron-withdrawing nature of the substituent through inductive effects.

δ is the reaction constant reflecting the sensitivity to steric effects.

Es is the steric substituent constant.

For this compound, the key substituents attached to the nitrogen atom are the methyl (-CH₃) and pentyl (-C₅H₁₁) groups. Their respective Taft parameters allow for a quantitative prediction of their influence on the reaction rate at the carbonyl carbon.

| Substituent Group | Taft Polar Constant (σ*) | Taft Steric Constant (Es) |

|---|---|---|

| Methyl (-CH₃) | 0.00 | 0.00 |

| Pentyl (-C₅H₁₁) | -0.13 | -0.40 |

Data sourced from established Taft parameter tables.

The negative σ* value for the pentyl group indicates it is slightly more electron-donating than a methyl group, which can stabilize a positive charge developing on the nitrogen or adjacent carbonyl carbon during a reaction. The negative Es value indicates greater steric bulk compared to the methyl reference group.

Quantitative Assessment of Steric and Electronic Influences on Reactivity

The reactivity of this compound, particularly in nucleophilic substitution reactions, is governed by the interplay of electronic and steric factors contributed by the N-alkyl groups.

Electronic Influences: The nitrogen atom's lone pair of electrons can participate in resonance with the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. The electron-donating inductive effects of the methyl (σ* = 0.00) and pentyl (σ* = -0.13) groups further enhance this effect by increasing electron density on the nitrogen. This stabilization of the ground state can influence the activation energy of a reaction. In reactions proceeding through a carbamoyl cation-like transition state (an S_N1-type mechanism), the electron-donating nature of these alkyl groups would serve to stabilize the positively charged intermediate. nih.gov

Steric Influences: The size of the methyl and pentyl groups creates steric hindrance around the electrophilic carbonyl carbon. This can impede the approach of a nucleophile, particularly a bulky one, thereby slowing the rate of bimolecular (S_N2-type) reactions. The Taft steric parameter (Es) provides a quantitative measure of this effect. A comparison with other alkyl groups illustrates the relative steric bulk.

| Alkyl Group | Taft Steric Constant (Es) | Relative Steric Hindrance |

|---|---|---|

| Methyl | 0.00 | Low (Reference) |

| Ethyl | -0.07 | Slightly higher |

| n-Propyl | -0.36 | Moderate |

| Pentyl | -0.40 | Moderate |

| Isopropyl | -0.47 | High |

The data indicates that the pentyl group imposes moderate steric hindrance, which would be a significant factor in determining the reaction mechanism and rate.

Advanced Spectroscopic Analysis for Mechanistic Elucidation

Spectroscopic techniques are indispensable for probing reaction mechanisms, allowing for real-time observation of species and detailed characterization of intermediates and final products.

High-Resolution NMR Spectroscopy in Reaction Monitoring

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of a chemical reaction in real-time. nih.govresearchgate.net By acquiring spectra at regular intervals, one can track the disappearance of reactant signals and the concurrent appearance of product signals, providing detailed kinetic and mechanistic information. nih.gov

For a reaction involving this compound, such as its alcoholysis to form a carbamate (B1207046), ¹H NMR spectroscopy would be particularly informative. The distinct chemical environments of the protons in the reactant and product allow for clear differentiation.

Hypothetical Reaction: this compound + R-OH → N-methyl-N-pentylcarbamate-R + HCl

| Species | Proton Group | Expected ¹H NMR Chemical Shift (ppm, hypothetical) | Observation During Reaction |

|---|---|---|---|

| This compound (Reactant) | N-CH₃ | ~2.9 - 3.1 | Signal intensity decreases |

| N-CH₂(CH₂)₃CH₃ | ~3.3 - 3.5 | Signal intensity decreases | |

| N-methyl-N-pentylcarbamate (Product) | N-CH₃ | ~2.7 - 2.9 | Signal intensity increases |

| N-CH₂(CH₂)₃CH₃ | ~3.1 - 3.3 | Signal intensity increases |

By integrating the signal areas, the relative concentrations of the reactant and product can be determined over time, allowing for the calculation of reaction rate constants. Furthermore, the detection of transient signals could provide evidence for the existence of reaction intermediates.

Vibrational and Mass Spectrometry for Intermediate and Product Characterization

Vibrational spectroscopy (e.g., Fourier-transform infrared spectroscopy, FT-IR) and mass spectrometry (MS) are essential for identifying the functional groups and molecular weights of reactants, products, and transient species.

Vibrational Spectroscopy (FT-IR): FT-IR is highly effective for identifying the carbonyl (C=O) group, which is central to the reactivity of this compound. The frequency of the C=O stretching vibration is sensitive to its electronic environment. The acyl chloride group in the reactant has a characteristically high stretching frequency. Upon conversion to a carbamate product, this frequency shifts to a lower wavenumber due to the different electronic effects of the OR group compared to the Cl atom.

| Functional Group | Compound Type | Characteristic IR Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | Carbamoyl Chloride | ~1740 - 1780 |

| C=O Stretch | Carbamate | ~1680 - 1720 |

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₁₄ClNO), the molecular weight is approximately 163.65 g/mol . Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) could be used for its analysis. researchgate.net The mass spectrum would show a molecular ion peak ([M]⁺) and isotopic peaks corresponding to the presence of chlorine (³⁵Cl and ³⁷Cl). Key fragmentation patterns could include the loss of the chlorine atom or cleavage of the pentyl chain, providing structural confirmation. In reaction monitoring, MS can be used to detect the mass of the expected product and potentially identify the mass of short-lived intermediates. researchgate.net

| Ion | Source | Expected m/z (for ³⁵Cl isotope) |

|---|---|---|

| [C₇H₁₄ClNO]⁺ | Molecular Ion | 163 |

| [C₇H₁₄NO]⁺ | Loss of Cl | 128 |

| [C₂H₅NOCl]⁺ | Loss of Butyl Radical (C₄H₉) | 106 |

Future Research Directions and Challenges

Development of Highly Selective and Efficient Catalytic Systems for Synthesis and Transformation

Future research should prioritize the development of advanced catalytic systems to improve the synthesis and subsequent transformations of N-methyl-N-pentylcarbamoyl chloride. The traditional synthesis of carbamoyl (B1232498) chlorides often involves hazardous reagents like phosgene (B1210022). A key challenge is to develop catalysts that enable milder and more selective reaction conditions.

Transition-metal catalysis has shown significant promise for the functionalization of carbamoyl chlorides. rsc.org Investigations into the use of palladium, nickel, and copper catalysts for cross-coupling reactions involving this compound could lead to novel carbon-carbon and carbon-heteroatom bond formations. For instance, Suzuki, Heck, and Sonogashira-type couplings could be explored to introduce a variety of substituents, thereby expanding the molecular diversity accessible from this building block.

Furthermore, the development of catalytic systems for the direct carbamoylation of substrates using this compound is a crucial area. Lewis acids, such as zinc chloride, have been shown to catalyze the synthesis of carbamates from carbamoyl chlorides and alcohols. acs.org Future work could focus on identifying more efficient and selective Lewis acid or organocatalysts for these transformations. The goal would be to develop systems that are highly chemoselective, avoiding side reactions with other functional groups.

Advancement of Green and Sustainable Synthetic Methodologies for this compound

The advancement of green and sustainable synthetic methods is paramount for the future production and application of this compound. A primary focus should be on replacing hazardous reagents like phosgene, which is traditionally used in the synthesis of carbamoyl chlorides.

One promising avenue is the exploration of phosgene-free routes. This could involve the use of alternative carbonyl sources such as carbon dioxide (CO2), dimethyl carbonate, or urea. rsc.orgresearchgate.net Research into catalytic systems that can efficiently convert a mixture of N-methyl-N-pentylamine, a suitable carbonyl source, and a chlorinating agent into this compound under mild conditions would be a significant breakthrough.

The implementation of flow chemistry presents another opportunity to enhance the safety and sustainability of this compound synthesis. nih.govchemanager-online.com Continuous-flow reactors offer superior control over reaction parameters, enabling the safe handling of hazardous intermediates and reagents by generating them in situ and consuming them immediately. acs.orgresearchgate.net This approach would minimize the risks associated with the storage and transport of toxic chemicals.

Biocatalysis also offers a green alternative for the synthesis of related compounds like carbamates. beilstein-journals.orgnih.gov While the direct enzymatic synthesis of carbamoyl chlorides is not yet established, research into enzymes that can catalyze the formation of the carbamoyl linkage could pave the way for novel biosynthetic routes.

Integration of Experimental and Computational Approaches for Deeper Mechanistic Insights

A synergistic approach that combines experimental and computational methods will be crucial for gaining a deeper understanding of the reaction mechanisms involving this compound. Mechanistic studies on the solvolysis of various carbamoyl chlorides have provided valuable insights into their reactivity, often suggesting an SN1 pathway. nih.govnih.govresearchgate.net

Future experimental work could involve kinetic studies of this compound reactions under various conditions to elucidate the reaction order, activation parameters, and the influence of solvent effects. The identification of reaction intermediates through spectroscopic techniques, such as in situ NMR or IR, would provide direct evidence for proposed mechanistic pathways.

Computational chemistry, particularly density functional theory (DFT), can be a powerful tool to complement these experimental findings. researchgate.netresearchgate.net DFT calculations can be used to model reaction pathways, determine the structures and energies of transition states and intermediates, and predict the regioselectivity and stereoselectivity of reactions. This integrated approach can accelerate the development of more efficient and selective synthetic methods by providing a rational basis for catalyst design and reaction optimization.

Exploration of Novel Synthetic Applications and Reactivity Patterns

Beyond its potential use as a precursor to carbamates, future research should aim to uncover novel synthetic applications and reactivity patterns of this compound. The carbamoyl chloride functional group is a versatile synthon that can participate in a wide range of chemical transformations. rsc.org

The exploration of transition-metal-catalyzed reactions, as mentioned earlier, is a key area. For example, reductive coupling reactions could lead to the formation of aldehydes or ketones, while carbonylation reactions could introduce a new carbonyl group into a molecule. The ability of carbamoyl chlorides to act as electrophilic carbamoylating agents can be further exploited in the synthesis of ureas, amides, and other functional groups.

Furthermore, the unique electronic and steric properties imparted by the N-methyl and N-pentyl groups may lead to unexpected reactivity. For instance, the pentyl group could influence the solubility and reactivity of the molecule in different solvent systems, potentially enabling reactions that are not feasible with smaller N-alkyl substituents. Systematic studies on the reactivity of this compound with a diverse range of nucleophiles and under various reaction conditions are needed to map out its chemical space and identify new synthetic opportunities. The discovery of novel reactivity patterns could establish this compound as a valuable and versatile building block in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.